Glyceryl dierucate

Vue d'ensemble

Description

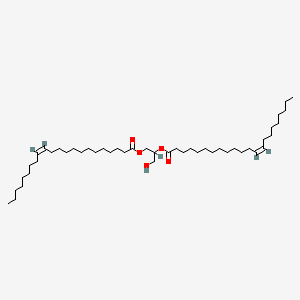

Glyceryl Dierucate is one of the Glyceryl Diesters, which are made of glycerin and fatty acids . These ingredients are used in skin care products, moisturizers, and lipstick and other makeup products . They act as lubricants on the surface of the skin, giving the skin a soft and smooth appearance .

Synthesis Analysis

Glyceryl Diesters, including Glyceryl Dierucate, are prepared from fully refined vegetable oils . Specific fatty acids are obtained from this process and are reacted with glycerin to yield the individual diglyceride .Molecular Structure Analysis

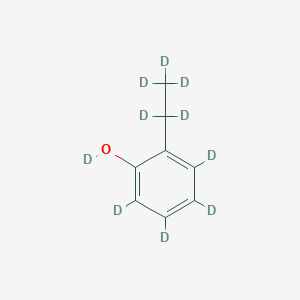

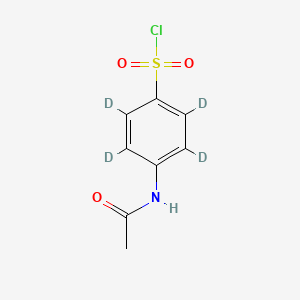

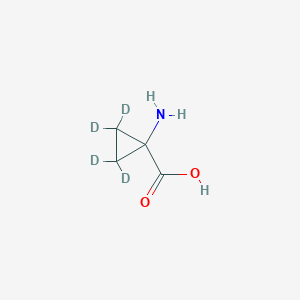

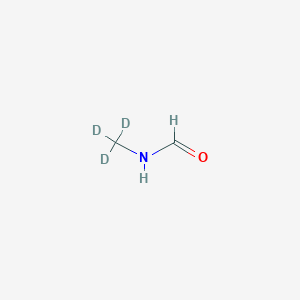

Glyceryl Dierucate has a molecular formula of C47H88O5 . It has an average mass of 733.199 Da and a monoisotopic mass of 732.663147 Da .Chemical Reactions Analysis

Glycerol, a by-product from transesterification for biodiesel production, is pointed as a possible dehydrating agent for the production of anhydrous ethanol . This ethanol can then be used as a methanol-substitute reagent in the transesterification .Applications De Recherche Scientifique

Biomedical Applications of Poly(glycerol sebacate)

Poly(glycerol sebacate) (PGS), synthesized through polycondensation of glycerol and sebacic acid, has gained attention for its use in various biomedical applications. It exhibits significant biocompatibility and biodegradability, making it suitable for soft tissue replacement and engineering, including cardiac muscle, blood, nerve, cartilage, and retina tissues. Its applications are expanding to drug delivery, tissue adhesive, and hard tissue regeneration. PGS-based devices are being designed to mimic native physiological conditions, such as accordion-like structures for cardiac patches and nano-fibers for extracellular matrix-like constructs (Rai, Tallawi, Grigore, & Boccaccini, 2012).

Cosmetic Applications and Safety Assessment

Glyceryl dierucate functions as a skin conditioning agent in cosmetics. It is derived from vegetable oils and glycerine, forming part of diacylglycerols used in products like lipsticks and lotions. Safety assessments indicate that these ingredients are not significant toxicants and do not present acute toxicity risks. They are not irritating, sensitizing, or photosensitizing. However, the concentration of these ingredients can vary widely, making it important to examine each use to ensure the absence of epidermal hyperplasia during product development and testing (International journal of toxicology, 2007).

Electrochemical Valorisation

Glycerol, a byproduct of biodiesel production, has potential as a platform chemical for producing high-added-value products. Research has focused on its catalytic oxidation at mild conditions to form valuable oxygenated compounds for the chemical and pharmaceutical industry. Supported gold-based nanoparticles are commonly used for this oxidation, offering improved selectivity and activity, and minimizing the use of alkaline conditions. These advancements in catalytic processes using glycerol aim for a more sustainable and economical approach (Villa et al., 2015).

Pharmaceutical and Biomedical Applications

Glycerol polymers, including glyceryl dierucate, are being explored for various biomedical applications. These polymers are used in drug delivery systems, as sealants or coatings for tissue repair, and as agents with antibacterial activity. The diversity of polymer compositions and architectures available from glycerol provides a range of applications in medicine (Zhang & Grinstaff, 2014).

Hemocompatibility in Vascular Tissue Engineering

PGS's potential use in engineering blood vessels in vivo is highlighted by its hemocompatibility. Studies involving human blood and monocyte cell lines show that PGS exhibits lower thrombogenicity and inflammatory potential compared to other reference materials. This suggests its suitability for fabricating blood-contacting vascular tissues (Motlagh, Yang, Lui, Webb, & Ameer, 2006).

Safety And Hazards

The Food and Drug Administration (FDA) reviewed the safety of Glyceryl Diesters (Diglycerides) and approved their use as indirect food additives . Mono- and diglycerides are affirmed Generally Recognized as Safe (GRAS) direct food ingredients . The safety of the Glyceryl Diesters has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel . The CIR Expert Panel evaluated the scientific data and concluded that Glyceryl Diesters were safe for use in cosmetics and personal care products provided that the content of the biologically active form, the 1,2-diester, is not high enough to cause an effect .

Propriétés

IUPAC Name |

[2-[(Z)-docos-13-enoyl]oxy-3-hydroxypropyl] (Z)-docos-13-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERQYTVWAKJPN-CLFAGFIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021372 | |

| Record name | Glyceryl dierucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl dierucate | |

CAS RN |

28880-79-7 | |

| Record name | Glyceryl dierucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028880797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dierucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(Z)-docos-13-enoic] acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.